Coelenterazine hcp

Vue d'ensemble

Description

La coelentérazine hcp est un dérivé de la coelentérazine, une luciférine naturelle présente dans de nombreux organismes marins. Elle est largement utilisée dans la recherche sur la bioluminescence en raison de sa capacité à émettre de la lumière lors de l'oxydation. La coelentérazine hcp est particulièrement reconnue pour son rendement quantique de luminescence élevé et sa réponse rapide à la liaison des ions calcium, ce qui en fait un outil essentiel dans diverses applications scientifiques .

Applications De Recherche Scientifique

Coelenterazine hcp has a wide range of applications in scientific research, including:

Chemistry: Used as a substrate in bioluminescence assays to study enzyme kinetics and reaction mechanisms.

Biology: Employed in calcium imaging to monitor intracellular calcium levels in live cells.

Medicine: Utilized in diagnostic assays and high-throughput screening for drug discovery.

Industry: Applied in the development of biosensors and analytical tools for environmental monitoring

Mécanisme D'action

Target of Action

Coelenterazine hcp, a derivative of the naturally abundant luminescent molecule Coelenterazine , primarily targets a variety of luciferases and photoproteins . These include Renilla luciferase (Rluc), Gaussia secreted luciferase (Gluc), and photoproteins such as aequorin and obelin . These targets play a crucial role in bioluminescence, a phenomenon where light is produced as a result of a biochemical reaction.

Mode of Action

The mode of action of this compound involves its oxidation by luciferases in the presence of molecular oxygen . This oxidation process results in the production of a high-energy intermediate product that emits blue light with a peak emission wavelength of approximately 450-480 nm . When this compound is part of the aequorin photoprotein complex, it can only be oxidized to produce the high-energy product Coelenteramide, releasing CO2 and blue fluorescence (~466 nm), after binding with calcium ions (Ca2+) .

Biochemical Pathways

This compound affects several biochemical pathways. It serves as a substrate for many luciferases, leading to the emission of blue light during oxidation . This property is utilized in Bioluminescence Resonance Energy Transfer (BRET) studies, where the energy from the blue light emitted by a luciferase-catalyzed reaction is transferred to an Enhanced Yellow Fluorescent Protein (EYFP), resulting in the emission of green light (~530 nm) . This process is used to study protein-protein interactions .

Result of Action

The primary result of this compound’s action is the emission of light, which is used in various applications such as live imaging, reporter gene detection, detection of reactive oxygen species (ROS) levels in cells/tissues, high-throughput screening, and monitoring of calcium ion levels in living cells . The intensity of the fluorescence produced by the this compound-aequorin complex is 190 times higher than that of the native Coelenterazine complex, making it particularly suitable for detecting calcium ion levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert gas environment to avoid contact with air . Also, the compound should be dissolved in an acidic buffer with a pH lower than 7.0, as a basic pH can rapidly degrade the compound . Furthermore, the compound should be used immediately after preparation to ensure stability .

Analyse Biochimique

Biochemical Properties

Coelenterazine hcp serves as a substrate for many luciferases, such as Renilla luciferase (Rluc), Gaussia secreted luciferase (Gluc), and photoproteins including aequorin and Obelia . The luminescence mechanism involves the oxidation of this compound by luciferase in the presence of molecular oxygen, producing a high-energy intermediate and emitting blue light with a peak emission wavelength of approximately 450480 nm .

Cellular Effects

This compound, as part of the aequorin photoprotein complex, only oxidizes to form the high-energy product Coelenteramide and releases CO2 and blue fluorescence (~466 nm) when it binds with calcium ions (Ca2+) . This property makes it particularly suitable for detecting calcium ion levels in living cells .

Molecular Mechanism

The molecular mechanism of this compound involves energy transfer (Bioluminescence Resonance Energy Transfer, BRET). In the presence of the substrate this compound, luciferase (such as Rluc) catalyzes the substrate to produce blue light, and the energy is transferred to EYFP (Enhanced Yellow Fluorescent Protein), emitting green light (~530 nm) .

Temporal Effects in Laboratory Settings

This compound is highly stable and suitable for monitoring calcium ion levels in living cells for several hours to several days . It is recommended that the solution be prepared and used immediately to minimize stability differences caused by the powder-to-liquid preparation process .

Metabolic Pathways

Given its role as a substrate for various luciferases, it is likely involved in the metabolic pathways of these enzymes .

Subcellular Localization

Given its role in various biochemical reactions, it is likely to be present in the cytoplasm where these reactions occur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la coelentérazine hcp implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Les étapes clés comprennent la formation du noyau imidazopyrazinone et la fonctionnalisation subséquente à des positions spécifiques pour obtenir le dérivé souhaité. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le méthanol ou l'éthanol, et les réactions sont effectuées sous atmosphère inerte pour empêcher l'oxydation .

Méthodes de production industrielle : La production industrielle de la coelentérazine hcp suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir une pureté et un rendement élevés. Le produit final est souvent purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La coelentérazine hcp subit plusieurs types de réactions chimiques, notamment :

Oxydation : La réaction principale est l'oxydation de la coelentérazine hcp par les luciférases, ce qui entraîne l'émission de lumière.

Substitution : Les groupes fonctionnels sur la molécule de coelentérazine hcp peuvent être substitués pour créer divers dérivés aux propriétés différentes

Réactifs et conditions communs :

Oxydation : L'oxygène moléculaire est le principal oxydant dans la réaction de bioluminescence.

Substitution : Divers réactifs tels que les halogènes ou les agents alkylants peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution

Produits principaux :

Coelentéramide : Le principal produit formé par l'oxydation de la coelentérazine hcp est la coelentéramide, ainsi que l'émission de lumière bleue

4. Applications de la recherche scientifique

La coelentérazine hcp a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme substrat dans les dosages de bioluminescence pour étudier la cinétique enzymatique et les mécanismes réactionnels.

Biologie : Employée dans l'imagerie du calcium pour surveiller les niveaux de calcium intracellulaire dans les cellules vivantes.

Médecine : Utilisée dans les dosages diagnostiques et le criblage à haut débit pour la découverte de médicaments.

Industrie : Appliquée au développement de biosenseurs et d'outils analytiques pour la surveillance environnementale

5. Mécanisme d'action

Le mécanisme d'action de la coelentérazine hcp implique son oxydation par les luciférases en présence d'oxygène moléculaire. Cette réaction produit un intermédiaire à l'état excité, qui se désintègre ensuite pour émettre de la lumière bleue. Le processus est très efficace et est régulé par les ions calcium dans certaines photoprotéines, telles que l'aequorine .

Comparaison Avec Des Composés Similaires

La coelentérazine hcp est unique parmi les dérivés de la coelentérazine en raison de son rendement quantique de luminescence élevé et de sa réponse rapide aux ions calcium. Les composés similaires comprennent :

- Coelentérazine cp

- Coelentérazine f

- Coelentérazine h

- Coelentérazine n

Chacun de ces dérivés a des propriétés distinctes, telles que des intensités de luminescence et des affinités pour le calcium différentes, ce qui les rend adaptés à diverses applications .

Activité Biologique

Coelenterazine hcp is a luciferin derivative known for its significant role in bioluminescence, particularly in marine organisms. This article explores the biological activity of this compound, focusing on its bioluminescent properties, cytotoxicity, and interactions with biological systems.

1. Bioluminescence Properties

This compound is primarily recognized for its ability to emit light in the presence of luciferases. The bioluminescence mechanism involves the oxidation of coelenterazine catalyzed by luciferase enzymes, resulting in light emission. Recent studies have indicated that this compound exhibits enhanced bioluminescent properties compared to traditional luciferins.

Table 1: Bioluminescence Characteristics of Coelenterazine Derivatives

| Compound | Emission Peak (nm) | Vmax (s⁻¹) | Km (μM) | Half-life (s) |

|---|---|---|---|---|

| Coelenterazine | 480 | 63.7 | 2.8 ± 0.2 | |

| DeepBlueC™ | 411 | 42.2 | 0.6 ± 0.1 | |

| This compound | TBD | TBD | TBD | TBD |

The introduction of electron-rich substituents at specific positions on the coelenterazine structure has been shown to enhance bioluminescence intensity and stability, making it a promising candidate for various applications in bioluminescent assays and imaging techniques .

2. Cytotoxicity and Safety Profile

Cytotoxicity assays are crucial for evaluating the safety profile of this compound in mammalian cells. In vitro studies have employed various cell lines to assess the compound's cytotoxic effects, utilizing methods such as MTT assays and colony-forming assays.

Table 2: Cytotoxicity Assays Overview

| Assay Type | Purpose | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Measure cell viability | Simple and widely accepted | May interfere with test compounds |

| Colony Formation | Assess clonogenic potential | Reflects long-term survival | Time-consuming |

| Apoptosis Detection | Analyze mechanisms of cell death | Provides insights into cellular processes | Requires specific reagents |

Studies have shown that this compound exhibits low cytotoxicity across multiple cell lines, indicating its potential for safe use in biological applications . However, further investigations are necessary to fully understand its mechanisms of action and any potential toxic effects.

3. Interaction with Biological Systems

This compound is sensitive to calcium ions (Ca²⁺), which can affect its luminescent properties and make it suitable for monitoring intracellular calcium levels. This characteristic is particularly valuable in research focused on cellular signaling pathways where calcium plays a critical role .

Additionally, coelenterazine has been identified as a substrate for P-glycoprotein (Pgp), a key protein involved in drug transport and resistance mechanisms in cancer cells. This interaction suggests that this compound could be utilized for non-invasive imaging techniques to study Pgp activity in vivo .

Case Studies

Case Study 1: Bioluminescence Imaging

In a recent study, this compound was used in bioluminescent imaging to visualize tumor growth in live animal models. The results demonstrated that the compound facilitated real-time monitoring of tumor progression with high sensitivity and specificity.

Case Study 2: Calcium Monitoring

Another research project utilized this compound to track intracellular calcium fluctuations in neuronal cells. The findings revealed significant insights into neuronal signaling dynamics, highlighting the compound's utility in neurobiology research.

Propriétés

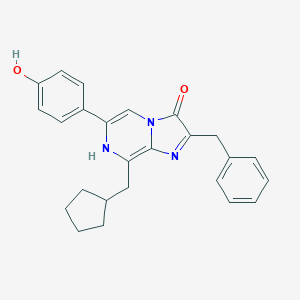

IUPAC Name |

2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSBOFLEOACXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376337 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123437-32-1 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123437-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.